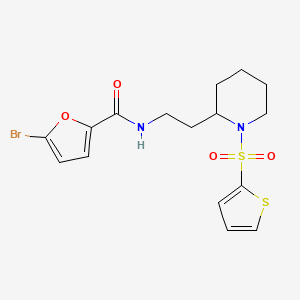

![molecular formula C24H21N7O2 B2382158 2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-31-7](/img/structure/B2382158.png)

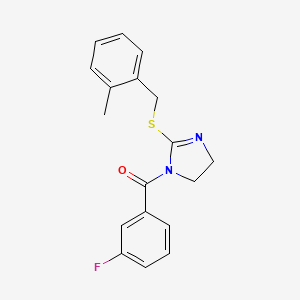

2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The compound’s structure suggests potential as a building block for coordination polymers and MOFs. For instance, researchers have used a related N-heterocyclic building block, 5,5’-di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole) , to construct novel coordination polymers with diverse connectivity, ranging from one-dimensional to three-dimensional structures . Investigating its coordination chemistry could lead to new materials with tailored properties.

Alkyne Synthesis

The compound may serve as a precursor for alkyne synthesis. Researchers have developed a method to obtain polyfunctional alkynes under ligand- and copper-free conditions using a similar pyridine-based ligand . Exploring the reactivity of our compound in alkyne-forming reactions could be valuable.

NAMPT Activation

1-(2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-(pyridin-4-ylmethyl)urea: has been discovered as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition . Investigating the structure-activity relationship of our compound in NAMPT activation could provide insights for drug development.

Photocatalysis

A zinc-organic framework based on 1,3,6,8-tetra(pyridin-4-yl)pyrene has been synthesized and shows promise for photocatalytic hydrogen evolution . Our compound’s similar pyridine-based structure might exhibit interesting photocatalytic properties as well.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various targets, such as metal–organic frameworks (mofs) and other organic compounds

Mode of Action

Similar compounds have been found to exhibit photocatalytic activity, suggesting potential interactions with light-absorbing targets . The π–π interaction between parallel ligands, high alkali-stability, and suitable band gap are responsible for the high photocatalytic activity .

Biochemical Pathways

Similar compounds have been found to be involved in photocatalytic hydrogen evolution, a process that has tremendous potential for relieving environmental and energy crises .

Pharmacokinetics

Similar compounds have been found to maintain their crystalline state in solution and remain stable in high alkali environments , suggesting potential implications for bioavailability.

Result of Action

Similar compounds have been found to exhibit high activity for h2 production with teoa as a sacrificial agent .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, similar compounds have been found to remain stable and maintain their crystalline state in a 5 M NaOH aqueous solution . This suggests that the compound may exhibit high alkali resistance, which could influence its action and efficacy.

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-6-5-11-26-14-17)21(16-9-12-25-13-10-16)31-24(27-15)29-22(30-31)18-7-3-4-8-19(18)33-2/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHUEQDPFIEYMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)

![(E)-1-(methylsulfonyl)-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2382081.png)

![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2382085.png)

![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)